Methyl2-[(2-ethylhexanoyl)amino]benzoate
Description
Methyl 2-[(2-ethylhexanoyl)amino]benzoate is a benzoate ester derivative featuring a 2-ethylhexanoyl group attached to the amino position of the methyl benzoate backbone. This compound belongs to a broader class of substituted benzoates, which are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
methyl 2-(2-ethylhexanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-4-6-9-12(5-2)15(18)17-14-11-8-7-10-13(14)16(19)20-3/h7-8,10-12H,4-6,9H2,1-3H3,(H,17,18) |
InChI Key |
XATGWJPPEPEQCX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of methyl 2-[(2-ethylhexanoyl)amino]benzoate with key analogues, focusing on structural features, physicochemical properties, and functional roles.
Ethyl 2-[(2-Cyanoacetyl)Amino]Benzoate (CAS 904597-52-0)
- Structure: Substitutes the 2-ethylhexanoyl group with a cyanoacetyl moiety.
- This may improve aqueous solubility but reduce membrane permeability.
- Applications : Used as a pharmaceutical intermediate, particularly in medicinal chemistry for synthesizing bioactive molecules .
- Key Difference: The cyanoacetyl group’s electron-withdrawing nature could alter reactivity in nucleophilic substitution or cyclization reactions compared to the electron-rich 2-ethylhexanoyl group.
Methyl 2-[(Ethoxycarbonyl)Amino]Benzoate (CAS 83846-67-7)
- Structure: Features an ethoxycarbonyl (-OCOOCH2CH3) substituent instead of 2-ethylhexanoyl.
- Properties : The ethoxycarbonyl group balances moderate lipophilicity and polarity, with a molecular weight of 223 g/mol .
- Applications : Primarily utilized in synthetic organic chemistry as a precursor for carbamate or urea derivatives.
- Key Difference: The ethoxycarbonyl group’s smaller size and lower steric hindrance may facilitate easier enzymatic hydrolysis or chemical modification compared to the bulky 2-ethylhexanoyl chain.
Phenyl Benzoate
- Structure: Lacks the amino and 2-ethylhexanoyl groups, instead combining a phenyl ring directly with the benzoate ester.
- Properties : Exhibits strong binding affinity to proteins like CcilCSP2 (Ki = 19.75 µM), attributed to hydrogen bonding with residues such as Ile-86 .
- Applications : Studied in pest control as a ligand for insect chemosensory proteins.
- Key Difference: The absence of the amino-linked acyl group limits its utility in amide-based drug design but enhances suitability for non-covalent protein interactions.
Herbicidal Benzoate Derivatives (e.g., Metsulfuron Methyl Ester)
- Structure: Contains a sulfonylurea bridge (e.g., -SO2NHCONH-) linked to a triazine ring, unlike the acylated amino group in the target compound .
- Properties : Sulfonylurea derivatives exhibit potent herbicidal activity by inhibiting acetolactate synthase (ALS).
- Applications : Widely used in agriculture for broadleaf weed control.
- Key Difference: The sulfonylurea moiety confers target specificity for plant enzymes, whereas the 2-ethylhexanoyl group in the target compound may prioritize mammalian metabolic stability.
Comparative Data Table
Research Findings and Functional Insights
- Metabolic Stability: The 2-ethylhexanoyl group’s branched alkyl chain likely enhances resistance to enzymatic degradation compared to linear or polar substituents (e.g., ethoxycarbonyl or cyanoacetyl groups), as seen in pharmacokinetic studies of similar esters .
- Synthetic Flexibility: The amino group in the target compound allows for further functionalization (e.g., acetylation, sulfonylation), a feature shared with ethametsulfuron methyl ester but absent in simpler esters like phenyl benzoate .
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